

# BAY-3827: A Deep Dive into Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**BAY-3827** has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its high potency and improved selectivity over previous AMPK inhibitors like Compound C make it a valuable tool for delineating the cellular functions of AMPK. This technical guide provides a comprehensive overview of the kinase selectivity profile of **BAY-3827**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and affected signaling pathways.

# **Quantitative Kinase Selectivity Data**

The selectivity of **BAY-3827** has been assessed through in vitro kinase activity assays against large panels of human protein kinases. The data reveals a high affinity for AMPK with some off-target activity, most notably against the 90-kDa ribosomal S6 kinase (RSK) family.

Table 1: Inhibitory Activity of **BAY-3827** against a Panel of Kinases



| Target Kinase  | IC50 (nM)                            | ATP Concentration | Notes                                        |
|----------------|--------------------------------------|-------------------|----------------------------------------------|
| ΑΜΡΚ (α1β1γ1)  | 1.4[1][2][3][4]                      | 10 μΜ             | High potency at low ATP concentration.       |
| ΑΜΡΚ (α1β1γ1)  | 15[1][2][3][4]                       | 2 mM              | Potency decreases at high ATP concentration. |
| ΑΜΡΚ (α2β2γ1)  | 36.5[2]                              | 200 μΜ            | _                                            |
| ΑΜΡΚ (α2β1γ1)  | 57[2]                                | 200 μΜ            |                                              |
| RSK1 (RPS6KA1) | ~80-85% inhibition at 0.1 $\mu$ M[3] | Not Specified     | One of the most significant off-targets.     |
| RSK2 (RPS6KA2) | 24[5]                                | 10 μΜ             |                                              |
| RSK3 (RPS6KA3) | 52[5]                                | 10 μΜ             | -                                            |
| RSK4 (RPS6KA6) | 37[5]                                | 10 μΜ             |                                              |
| MSK1 (RPS6KA5) | 43[5]                                | 10 μΜ             |                                              |
| РНК            | ~80-85% inhibition at 0.1 $\mu$ M[3] | Not Specified     |                                              |
| FLT3           | 119[5]                               | 10 μΜ             | _                                            |
| MST3           | 94[5]                                | 10 μΜ             | _                                            |
| Aurora A       | 1324[4]                              | 10 μΜ             | _                                            |
| c-Met          | 788[4]                               | 10 μΜ             |                                              |

Note: The selectivity of **BAY-3827** was evaluated in screens of 140 and 331 different kinases. [4][6][7] For the majority of the 331 kinases tested, **BAY-3827** exhibited over 500-fold selectivity.[4]

# **Experimental Protocols**

The following sections detail the methodologies employed in the characterization of **BAY-3827**'s kinase selectivity.



## **In Vitro Kinase Activity Assays**

The primary method for determining the kinase selectivity of **BAY-3827** involves in vitro kinase activity assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

#### General Workflow:

- Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific peptide or protein substrate for each kinase is prepared.
- Compound Dilution: BAY-3827 is serially diluted to a range of concentrations.
- Reaction Mixture: The kinase, its specific substrate, ATP (often radiolabeled with <sup>32</sup>P or <sup>33</sup>P), and the appropriate buffer are combined in the wells of a microtiter plate.
- Initiation of Reaction: The reaction is initiated by the addition of BAY-3827 at various concentrations.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.
- Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of the radioisotope. Other detection methods include fluorescence polarization and antibody-based assays (e.g., ELISA).
- Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control (without inhibitor). IC50 values are then determined by fitting the data to a dose-response curve.

A key variable in these assays is the concentration of ATP. Assays are often performed at both low (e.g., 10  $\mu$ M) and high (e.g., 2 mM, near physiological concentrations) ATP levels to assess the mechanism of inhibition (e.g., ATP-competitive).[1][2][3][4]



# **Signaling Pathways and Mechanisms of Action**

**BAY-3827** exerts its inhibitory effect on AMPK through a distinct molecular mechanism, which in turn influences downstream signaling pathways.

### Mechanism of AMPK Inhibition by BAY-3827

**BAY-3827** binds to the ATP-binding pocket of the AMPK kinase domain.[3][6][8] This binding event induces a conformational change, stabilizing the kinase in an inactive state. A key feature of this inhibition is the formation of a disulfide bridge between Cys106 in the  $\alpha$ D helix and Cys174 in the activation loop.[2][9][10] This bridge repositions the DFG motif, disrupting the regulatory spine of the kinase and preventing catalysis.[2][9][10]



Click to download full resolution via product page

Mechanism of BAY-3827-mediated AMPK inhibition.

#### **Downstream Effects of AMPK Inhibition**

By inhibiting AMPK, **BAY-3827** blocks the phosphorylation of its downstream targets. A primary example is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) phosphorylation.[2][9][10] This leads to a decrease in the inhibition of lipogenesis. In cellular models, treatment with **BAY-3827** has been shown to block the effects of AMPK activators and downregulate a significant portion of AMPK-dependent genes.[8][9]





Click to download full resolution via product page

Simplified signaling pathway showing the effect of **BAY-3827** on AMPK and downstream targets.

## **Experimental Workflow for Kinase Selectivity Profiling**

The process of characterizing the selectivity profile of a kinase inhibitor like **BAY-3827** involves a systematic workflow.





Click to download full resolution via product page

Workflow for determining the kinase selectivity profile of BAY-3827.



In conclusion, **BAY-3827** is a highly potent inhibitor of AMPK with a well-characterized selectivity profile. While it demonstrates significant selectivity, researchers should remain aware of its off-target effects, particularly on the RSK family of kinases, when designing and interpreting experiments. The detailed methodologies and data presented in this guide are intended to support the effective use of **BAY-3827** as a chemical probe to investigate the roles of AMPK in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe BAY-3827 | Chemical Probes Portal [chemicalprobes.org]
- 6. themoonlight.io [themoonlight.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 White Rose Research Online [eprints.whiterose.ac.uk]
- To cite this document: BenchChem. [BAY-3827: A Deep Dive into Its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819853#bay-3827-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com